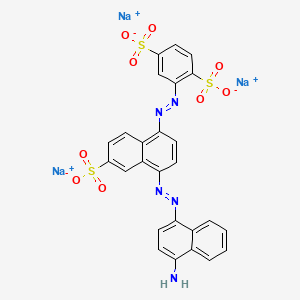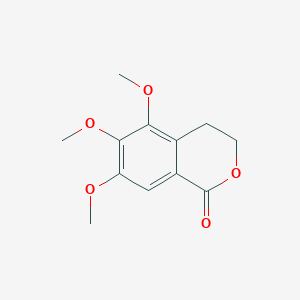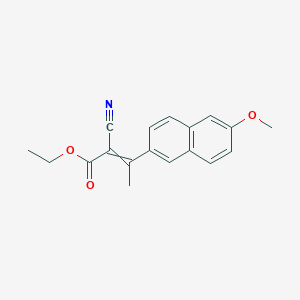
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a methoxy-substituted naphthalene ring, and an ester functional group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an aldehyde with a cyanoacetic ester in the presence of a base such as piperidine. The reaction is usually conducted in ethanol as the solvent, and the mixture is heated until the formation of a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy-substituted naphthalene ring can engage in π-π interactions with aromatic residues in biological systems, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the cyano group with the methoxy-substituted naphthalene ring and ester group makes this compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66115-51-3 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-4-22-18(20)17(11-19)12(2)13-5-6-15-10-16(21-3)8-7-14(15)9-13/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
SNYWCBOBDSGPJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


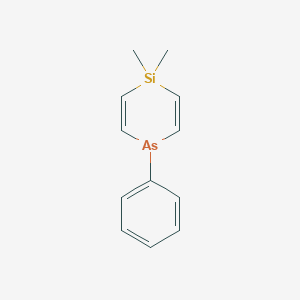
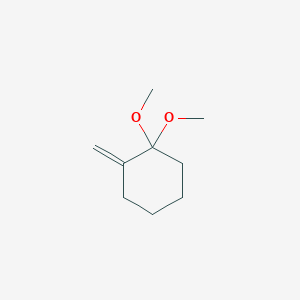
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
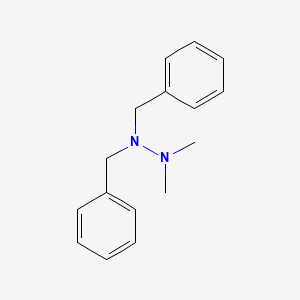
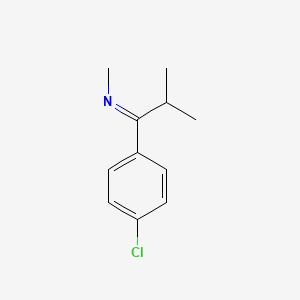
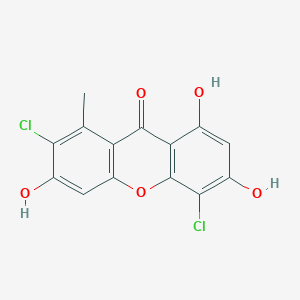
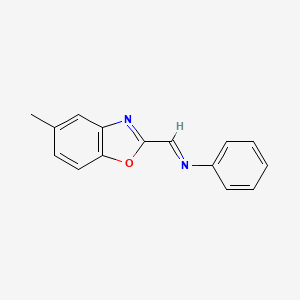
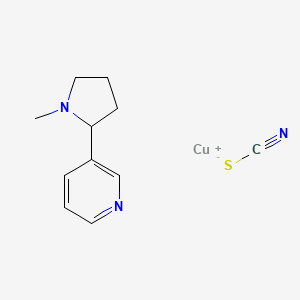
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
